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Compound of Interest

Compound Name: Benzene-1,3,5-tricarbonitrile

Cat. No.: B079428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Benzene-1,3,5-tricarbonitrile (CAS No. 10365-94-3), a key building block in various chemical

syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic properties, along with

the experimental protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for Benzene-1,3,5-tricarbonitrile is summarized in the

tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Nucleus
Chemical Shift (δ)
ppm

Multiplicity Solvent

¹H 8.6 Singlet Not specified

¹³C 138.8 Not applicable Not specified

¹³C 115.5 Not applicable Not specified

¹³C 114.7 Not applicable Not specified

Data extracted from spectral images available on PubChem.[1]

Infrared (IR) Spectroscopy
Table 2: Key FTIR Spectral Peaks

Wavenumber (cm⁻¹) Interpretation

~3080 Aromatic C-H stretch

~2240 C≡N (nitrile) stretch

~1580 Aromatic C=C stretch

~1450 Aromatic C=C stretch

~880 Aromatic C-H bend (out-of-plane)

Data extracted from the FTIR spectrum available on PubChem.[1]

Mass Spectrometry (MS)
Table 3: GC-MS Fragmentation Data
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Mass-to-Charge Ratio (m/z) Interpretation

153 Molecular ion [M]⁺

126 [M - HCN]⁺

100 [M - 2HCN]⁺

Data extracted from the GC-MS spectrum available on PubChem.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific experimental UV-Vis absorption data for Benzene-1,3,5-tricarbonitrile is not readily

available in the searched public databases. However, based on the structure featuring an

aromatic ring conjugated with three nitrile groups, absorption in the UV region is expected. For

similar aromatic nitriles, the absorption maxima (λmax) are typically observed in the 200-300

nm range in a non-polar solvent.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These represent standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: A small quantity (typically 5-25 mg) of Benzene-1,3,5-tricarbonitrile is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution

must be homogeneous.

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, such as

a Bruker AC-300.[1]

¹H NMR Acquisition:

A standard one-pulse sequence is used.
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The spectral width is set to encompass the aromatic region (typically 0-10 ppm).

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each

unique carbon.

The spectral width is set to cover the expected range for aromatic and nitrile carbons

(typically 0-160 ppm).

A longer acquisition time and a greater number of scans are typically required due to the

lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard

(e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As Benzene-1,3,5-tricarbonitrile is a solid, the KBr pellet method is

commonly used.[1]

A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr)

(100-200 mg).

The mixture is then pressed under high pressure to form a transparent pellet.

Instrumentation: The analysis is performed using an FTIR spectrometer.

Data Acquisition:

A background spectrum of a pure KBr pellet is recorded.
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The sample pellet is placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to yield

the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: A dilute solution of Benzene-1,3,5-tricarbonitrile is prepared in a

volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

Gas Chromatography:

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC

inlet, which is heated to vaporize the sample.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a

capillary column (e.g., a nonpolar or medium-polarity column). The column temperature is

programmed to increase over time to ensure the elution of the compound.

Mass Spectrometry:

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is typically ionized by electron impact (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The detector records the abundance of each ion.
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Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular

ion and various fragment ions, which provides information about the molecule's structure.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like Benzene-1,3,5-tricarbonitrile.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Benzene-1,3,5-tricarbonitrile | C9H3N3 | CID 82587 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Benzene-1,3,5-tricarbonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079428#spectroscopic-data-of-benzene-1-3-5-
tricarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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